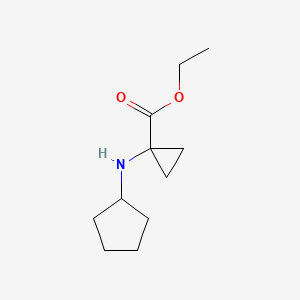
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate is a chemical compound with a unique structure that includes a cyclopropane ring, an ethyl ester group, and a cyclopentylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl alcohol in the presence of a catalyst to form ethyl cyclopropanecarboxylate. This intermediate is then reacted with cyclopentylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and amino group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyclopropanecarboxylate: Lacks the cyclopentylamino group, making it less versatile in certain reactions.
Cyclopropanecarboxylic acid: Does not have the ethyl ester group, affecting its reactivity and applications.
Cyclopentylamine: Lacks the cyclopropane ring and ethyl ester group, limiting its use in complex syntheses.
Uniqueness
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, an ethyl ester group, and a cyclopentylamino substituent. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
755039-57-7 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
ethyl 1-(cyclopentylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)11(7-8-11)12-9-5-3-4-6-9/h9,12H,2-8H2,1H3 |
Clave InChI |
CAPMPEAYJVUDTR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC1)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















